2,4-Difluoro-3-methoxybenzenesulfonyl chloride
Overview
Description
“2,4-Difluoro-3-methoxybenzenesulfonyl chloride” is a chemical compound with the molecular formula C7H5ClF2O3S . It is a derivative of benzenesulfonyl chloride, which is a type of sulfonyl chloride, a functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-3-methoxybenzenesulfonyl chloride” consists of a benzene ring substituted with two fluorine atoms, a methoxy group, and a sulfonyl chloride group . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule.
Scientific Research Applications
Application in Activating Hydroxyl Groups of Polymeric Carriers
4-Fluorobenzenesulfonyl chloride, a closely related compound, demonstrates strong electron-withdrawing properties due to its fluoride atom, making it effective for activating hydroxyl groups in various solid supports like polystyrene microspheres and Sepharose beads. This is useful for attaching biologicals, such as enzymes and antibodies, to these supports, retaining their biological function. This chemistry has potential therapeutic applications in bioselective separation processes (Chang et al., 1992).
Insight into Molecular Structure and Spectroscopy
4-Cyano-2-methoxybenzenesulfonyl Chloride, another similar compound, has been studied for its molecular structure and vibrational spectroscopic properties. The research involved infrared spectrum analysis and theoretical methods to understand the molecular geometry and electronic properties. These studies are crucial for understanding the chemical significance of sulfonyl chloride derivatives (Nagarajan & Krishnakumar, 2018).
Application in Derivatization for Analytical Methods
4-Methoxybenzenesulfonyl chloride has been used in a novel method for detecting valiolamine in biological samples, involving derivatization followed by high-performance liquid chromatography. This method demonstrates the utility of sulfonyl chlorides in improving the sensitivity and specificity of analytical techniques for biological compounds (Wang et al., 2010).
properties
IUPAC Name |
2,4-difluoro-3-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c1-13-7-4(9)2-3-5(6(7)10)14(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMCRQATKGIJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-methoxybenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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